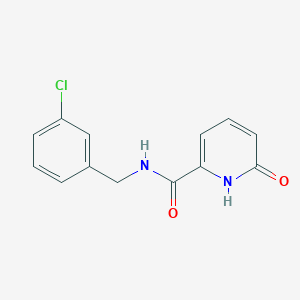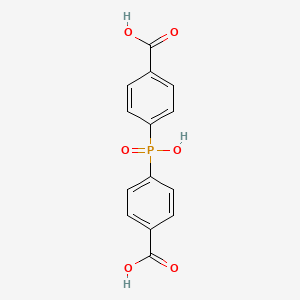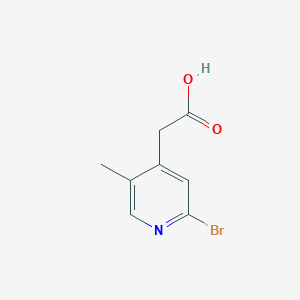![molecular formula C19H21N3O6S B12500994 5-{3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12500994.png)
5-{3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a morpholinyl group, and a sulfanylidene-diazinane core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. The initial step often includes the preparation of the core diazinane structure, followed by the introduction of the ethoxy and morpholinyl groups through various organic reactions. Common reagents used in these reactions include ethyl iodide, morpholine, and thiourea. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and morpholinyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar structure but differs in the core triazine ring and the presence of a propan-2-yl group.
3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4-yl]ethoxy}phenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: Another similar compound with an oxazole ring instead of the morpholinyl group.
Uniqueness
The uniqueness of 5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H21N3O6S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
5-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H21N3O6S/c1-2-27-15-10-12(9-13-17(24)20-19(29)21-18(13)25)3-4-14(15)28-11-16(23)22-5-7-26-8-6-22/h3-4,9-10H,2,5-8,11H2,1H3,(H2,20,21,24,25,29) |
InChI-Schlüssel |
WVJPHRLEIGCXSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12500915.png)
![3-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12500922.png)
![1-{2-[(3-Chlorophenyl)(methyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500923.png)
![2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide](/img/structure/B12500930.png)


![2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12500954.png)

![N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500965.png)
![4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B12500978.png)
![N-benzyl-2,4,6-trimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12500981.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B12500986.png)
![isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B12500997.png)

